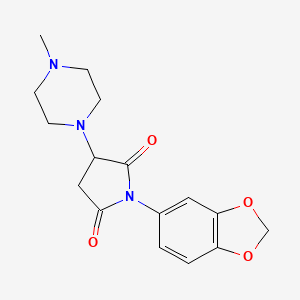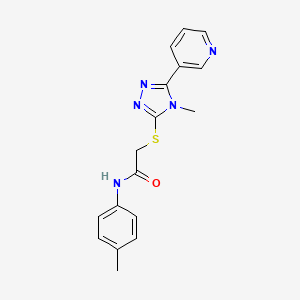
4-(4-Chlorophenyl)-3-(naphthylmethylthio)-5-(4-pyridyl)-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-3-(naphthylmethylthio)-5-(4-pyridyl)-1,2,4-triazole is a complex organic compound that features a triazole ring substituted with chlorophenyl, naphthylmethylthio, and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-(naphthylmethylthio)-5-(4-pyridyl)-1,2,4-triazole typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Substitution Reactions: The triazole ring is then functionalized with chlorophenyl, naphthylmethylthio, and pyridyl groups through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods often incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-3-(naphthylmethylthio)-5-(4-pyridyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
4-(4-Chlorophenyl)-3-(naphthylmethylthio)-5-(4-pyridyl)-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-3-(naphthylmethylthio)-5-(4-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-3-(naphthylmethylthio)-5-(4-pyridyl)-1,2,4-triazole
- 4-(4-Methylphenyl)-3-(naphthylmethylthio)-5-(4-pyridyl)-1,2,4-triazole
- 4-(4-Fluorophenyl)-3-(naphthylmethylthio)-5-(4-pyridyl)-1,2,4-triazole
Uniqueness
4-(4-Chlorophenyl)-3-(naphthylmethylthio)-5-(4-pyridyl)-1,2,4-triazole is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C24H17ClN4S |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C24H17ClN4S/c25-20-8-10-21(11-9-20)29-23(18-12-14-26-15-13-18)27-28-24(29)30-16-19-6-3-5-17-4-1-2-7-22(17)19/h1-15H,16H2 |
InChI Key |
PVZKMWSEIATCJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-[3-(4-chlorobenzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxylate](/img/structure/B12140165.png)
![ethyl 3-{6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B12140168.png)
![methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate](/img/structure/B12140179.png)

![2-amino-1-(4-fluorobenzyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12140189.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-ethoxybenzamide](/img/structure/B12140201.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12140209.png)
![4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methyl-2H-chromen-2-one](/img/structure/B12140212.png)
![3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B12140217.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B12140224.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12140232.png)

![3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-1-benzothiophene-2-carboxamide](/img/structure/B12140255.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12140258.png)
